![molecular formula C16H24ClNO2 B4713048 4-[6-(3-chlorophenoxy)hexyl]morpholine](/img/structure/B4713048.png)
4-[6-(3-chlorophenoxy)hexyl]morpholine
Vue d'ensemble
Description
4-[6-(3-chlorophenoxy)hexyl]morpholine, also known as SR141716A, is a selective antagonist of the cannabinoid receptor CB1. It was first synthesized in 1994 by Rinaldo G. Pertwee and his colleagues at the University of Aberdeen, Scotland. Since then, this compound has been extensively studied for its potential therapeutic applications.
Mécanisme D'action
4-[6-(3-chlorophenoxy)hexyl]morpholine acts as a competitive antagonist of the cannabinoid receptor CB1, which is widely expressed in the central nervous system. By blocking the activity of CB1, this compound reduces the effects of endocannabinoids, which are involved in various physiological processes such as appetite regulation, pain perception, and mood.
Biochemical and Physiological Effects:
This compound has been shown to have a number of biochemical and physiological effects. For example, it has been shown to reduce food intake and body weight in animal models of obesity. It has also been shown to reduce the rewarding effects of drugs of abuse, indicating its potential as a treatment for addiction. Additionally, this compound has been shown to have neuroprotective effects in animal models of neurodegenerative diseases.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 4-[6-(3-chlorophenoxy)hexyl]morpholine in lab experiments is that it is a highly selective antagonist of CB1, which means that it does not interact with other receptors in the endocannabinoid system. This allows researchers to study the specific effects of CB1 blockade without interference from other receptors. However, one limitation of using this compound is that it has a relatively short half-life in vivo, which means that it may need to be administered frequently in order to maintain its effects.
Orientations Futures
There are a number of potential future directions for research on 4-[6-(3-chlorophenoxy)hexyl]morpholine. For example, further studies could be conducted to investigate its potential therapeutic applications in the treatment of obesity, addiction, and neurodegenerative diseases. Additionally, new compounds could be synthesized that are more potent and selective than this compound, which could lead to the development of more effective treatments for these conditions. Finally, more research could be conducted to better understand the role of the endocannabinoid system in various physiological processes, which could lead to the development of new drugs that target this system.
Applications De Recherche Scientifique
4-[6-(3-chlorophenoxy)hexyl]morpholine has been used extensively in scientific research to understand the role of the endocannabinoid system in various physiological and pathological conditions. This compound has been shown to have potential therapeutic applications in the treatment of obesity, addiction, and neurodegenerative diseases.
Propriétés
IUPAC Name |
4-[6-(3-chlorophenoxy)hexyl]morpholine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H24ClNO2/c17-15-6-5-7-16(14-15)20-11-4-2-1-3-8-18-9-12-19-13-10-18/h5-7,14H,1-4,8-13H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JOKZBFHWXMPALV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1CCCCCCOC2=CC(=CC=C2)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H24ClNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.82 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-[6-cyclopropyl-3-methyl-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridin-1-yl]-N-4-pyridinylacetamide](/img/structure/B4712968.png)
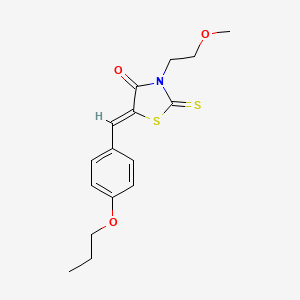
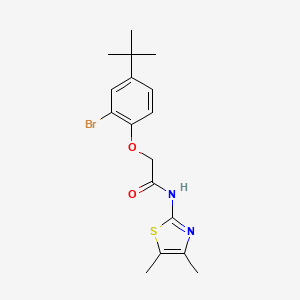
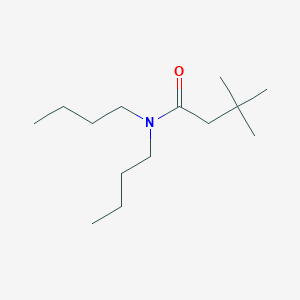
![4-(4-methylbenzyl)-N-[3-(methylthio)phenyl]-1-piperazinecarboxamide](/img/structure/B4712987.png)
![ethyl 2-({[(4-chlorophenyl)amino]carbonyl}amino)-5,5-dimethyl-4,7-dihydro-5H-thieno[2,3-c]pyran-3-carboxylate](/img/structure/B4712988.png)
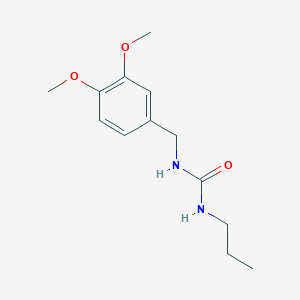
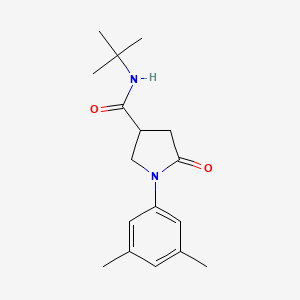
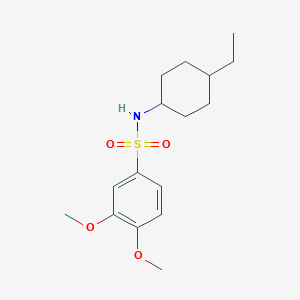
![4-fluoro-N-{[4-methyl-5-({2-[(4-methyl-1,3-thiazol-2-yl)amino]-2-oxoethyl}thio)-4H-1,2,4-triazol-3-yl]methyl}benzamide](/img/structure/B4713005.png)
![methyl 4-{[N-(2-fluorophenyl)-N-(phenylsulfonyl)glycyl]amino}benzoate](/img/structure/B4713020.png)
![2-[(4-ethyl-5-{[(1-methyl-2-naphthyl)oxy]methyl}-4H-1,2,4-triazol-3-yl)thio]acetamide](/img/structure/B4713028.png)
![5-{2-[3-(2-methylphenoxy)propoxy]benzylidene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B4713033.png)
